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Compound Name: AT-121 hydrochloride

Cat. No.: B12414561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of analgesic drug development is continually evolving, driven by the urgent

need for potent pain relievers with improved safety profiles over traditional opioids. This guide

provides a comparative benchmark of AT-121 hydrochloride, a novel bifunctional analgesic,

against two other innovative compounds: Cebranopadol, another dual-receptor agonist, and

Oliceridine, a G-protein biased agonist. This objective comparison is supported by available

preclinical and clinical data to inform future research and development in pain therapeutics.

Executive Summary
AT-121 hydrochloride distinguishes itself as a potent analgesic with a promising safety profile,

primarily attributed to its unique mechanism of action as a bifunctional agonist at both the mu-

opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] This dual

agonism appears to provide robust pain relief while mitigating common opioid-related side

effects such as respiratory depression and abuse potential. Cebranopadol, also a dual

MOR/NOP agonist, has shown efficacy in various pain models and is in later stages of clinical

development.[2][3] Oliceridine, a selective MOR agonist biased towards G-protein signaling,

aims to separate analgesic effects from adverse reactions mediated by β-arrestin pathways

and is approved for clinical use.[4][5]
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The following tables summarize the key preclinical and clinical findings for AT-121,

Cebranopadol, and Oliceridine, focusing on their analgesic efficacy, respiratory safety, and

abuse potential.

Table 1: Analgesic Efficacy
Compound Animal Model Assay Key Findings Reference

AT-121

Hydrochloride
Rhesus Monkeys

Antinociception

and

Antihypersensitiv

ity

Dose-

dependently

produced

antinociceptive

and

antihypersensitiv

e effects at

0.003–0.03

mg/kg.

Cebranopadol Rats

Tail-flick, various

chronic pain

models

ED50 values of

0.5-5.6 µg/kg

(intravenous)

and 25.1 µg/kg

(oral) in multiple

pain models.

More potent in

chronic

neuropathic pain

models than in

acute nociceptive

pain.

Oliceridine

(TRV130)
Rats -

4 to 10 times

more potent than

morphine in

producing

analgesia.

Table 2: Respiratory Safety Profile
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Compound
Animal
Model/Human

Assay Key Findings Reference

AT-121

Hydrochloride
Rhesus Monkeys

Telemetry

(Respiration,

Cardiovascular)

No effect on

respiration,

cardiovascular

activities, or body

temperature at a

full

antinociceptive

dose (0.03

mg/kg) and a 10-

fold higher dose

(0.3 mg/kg).

Cebranopadol Rats

Arterial Blood

Gas

Measurement

Did not disrupt

respiration at

doses within and

exceeding the

analgesic dose

range. The

therapeutic

window between

antinociception

and respiratory

depression is

larger than that

for fentanyl.

Oliceridine

(TRV130)
Humans Clinical Trials

Lower incidence

of respiratory

safety events

compared to

morphine in

some studies.

Table 3: Abuse Potential
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Compound
Animal
Model/Human

Assay Key Findings Reference

AT-121

Hydrochloride
Rhesus Monkeys

Drug Self-

Administration

Did not produce

reinforcing

effects under a

progressive-ratio

schedule.

Cebranopadol Humans
Human Abuse

Potential Study

Significantly

lower "drug

liking" scores

compared to

oxycodone and

tramadol.

Oliceridine

(TRV130)

Mice/Rats/Huma

ns

Conditioned

Place

Preference, Self-

Administration

Showed a

statistically

significant

conditioned

place preference

at higher doses

in mice. Abuse

potential is

considered

similar to

traditional

opioids.

Mechanism of Action Signaling Pathways
The distinct mechanisms of these compounds are crucial to understanding their

pharmacological profiles.
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Figure 1: Signaling pathways of dual MOR/NOP agonists and a biased MOR agonist.

Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of

experimental findings.

Analgesic Efficacy Assessment: Hot Plate Test
This method is used to evaluate the thermal pain response in animal models.

Start Administer Test Compound
or Vehicle

Place Animal on
Hot Plate (e.g., 55°C)
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Paw Lick or Jump Record and Analyze Data End
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Figure 2: Workflow for the Hot Plate Test.

Protocol Details:

Animal Model: Typically performed in rodents, but can be adapted for non-human primates.

Apparatus: A commercially available hot plate analgesia meter with a controlled surface

temperature.

Procedure:

A baseline latency to a thermal stimulus (e.g., paw licking or jumping) is determined for

each animal before drug administration.

The test compound or vehicle is administered via the appropriate route (e.g.,

subcutaneous, intravenous).

At predetermined time points after administration, the animal is placed on the hot plate.

The latency to the first sign of nociception is recorded. A cut-off time is established to

prevent tissue damage.

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to

quantify the analgesic effect.

Respiratory Safety Assessment: Whole-Body
Plethysmography
This non-invasive technique is used to measure respiratory parameters in conscious,

unrestrained animals.
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Figure 3: Workflow for Whole-Body Plethysmography.

Protocol Details:

Animal Model: Suitable for various species, including rodents and non-human primates.

Apparatus: A whole-body plethysmograph chamber connected to a transducer and data

acquisition system.

Procedure:

Animals are acclimated to the chamber to minimize stress-induced respiratory changes.

Baseline respiratory parameters, including respiratory rate, tidal volume, and minute

volume, are recorded.

The test compound or vehicle is administered.

Respiratory parameters are continuously monitored for a defined period.

Data Analysis: Changes in respiratory parameters from baseline are calculated to determine

the extent of respiratory depression.

Abuse Potential Assessment: Drug Self-Administration
This operant conditioning paradigm is a gold standard for assessing the reinforcing properties

and abuse liability of a drug.
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Figure 4: Workflow for Drug Self-Administration Studies.
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Animal Model: Commonly used in rodents and non-human primates.

Apparatus: Operant conditioning chambers equipped with levers, infusion pumps, and a data

recording system.

Procedure:

Animals are surgically fitted with an intravenous catheter.

They are trained to press a lever to receive a reward (initially food, then the test drug).

The rate of lever pressing for drug infusion is measured. An inactive lever that does not

deliver the drug serves as a control.

A dose-response curve is generated to determine the reinforcing efficacy of the drug.

Under a progressive-ratio schedule, the number of lever presses required for each

infusion increases, and the "breaking point" at which the animal ceases to respond is a

measure of the drug's motivational strength.

Data Analysis: The number of infusions, lever presses, and the breaking point are compared

between the test drug and a drug with known abuse potential (e.g., cocaine, morphine).

Conclusion
AT-121 hydrochloride, Cebranopadol, and Oliceridine represent significant advancements in

the quest for safer and more effective analgesics. AT-121 and Cebranopadol, as dual

MOR/NOP agonists, offer a compelling mechanism to achieve potent analgesia with a

potentially wider therapeutic window, particularly concerning respiratory depression and abuse

liability. Oliceridine, with its biased agonism at the MOR, provides an alternative strategy to

mitigate certain opioid-related adverse events.

The data presented in this guide underscore the importance of these novel mechanisms. While

all three compounds show promise, the dual MOR/NOP agonism of AT-121 and Cebranopadol

appears to offer a more comprehensive approach to decoupling potent analgesia from the most

dangerous opioid-related side effects. Further head-to-head clinical trials will be crucial to

definitively establish the comparative efficacy and safety of these next-generation analgesics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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